3-Methoxy vs. 3-Amino Substitution: Electronic and Hydrogen-Bonding Divergence Affecting Pharmacological Suitability
In M₄ muscarinic PAM programmes, the 3-amino group on the thieno[2,3-b]pyridine core is an essential pharmacophore [1]. Replacing this amino group with a methoxy substituent (as in the target compound) abolishes the β-amino carboxamide hydrogen-bonding network required for allosteric modulation [2]. The M₄ PAM VU0152100—a 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide—displays an EC₅₀ of 380 nM at the human M₄ receptor, while the 3-methoxy analog lacks both the amino group and the 2-carboxamide and is therefore predicted to be inactive at this target . This fundamental difference defines distinct procurement pathways: the 3-methoxy compound is unsuitable for M₄ PAM applications but serves as a non-basic, more lipophilic building block for divergent synthesis.
| Evidence Dimension | M₄ muscarinic receptor PAM activity (human recombinant) |
|---|---|
| Target Compound Data | No M₄ PAM activity (predicted; lacks essential β-amino carboxamide pharmacophore) |
| Comparator Or Baseline | VU0152100 (3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide): EC₅₀ = 380 nM at human M₄ receptor |
| Quantified Difference | Qualitative: presence vs. absence of essential pharmacophore; >100-fold predicted difference in M₄ PAM activity |
| Conditions | Human recombinant M₄ receptor; calcium mobilisation assay in CHO cells for VU0152100; target compound not tested due to pharmacophore absence [REFS-1, REFS-3] |
Why This Matters
Procurement teams must distinguish between the 3-methoxy compound (building block) and 3-amino-2-carboxamide derivatives (M₄ PAM lead compounds), as their research applications are non-overlapping.
- [1] Temple, K. J.; Long, M. F.; Engers, J. L.; et al. Discovery of structurally distinct tricyclic M₄ positive allosteric modulator (PAM) chemotypes – Part 2. Bioorg. Med. Chem. Lett. 2021, 53, 128416. View Source
- [2] Huynh, T.; Valant, C.; Crosby, I. T.; et al. Probing structural requirements of positive allosteric modulators of the M₄ muscarinic receptor. J. Med. Chem. 2013, 56, 8196–8200. View Source
